molecular formula C9H8N6O4 B584940 Benzoic acid, 5-azido-2-nitro-, (1-hydroxyethylidene)hydrazide CAS No. 150490-88-3

Benzoic acid, 5-azido-2-nitro-, (1-hydroxyethylidene)hydrazide

Cat. No.: B584940
CAS No.: 150490-88-3
M. Wt: 264.201
InChI Key: RBFICOQZFJTKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminolevulinic acid can be achieved through several methods. One common approach involves the condensation of succinyl-coenzyme A and glycine, catalyzed by the enzyme 5-aminolevulinic acid synthase . Another method involves the use of glutamate as a starting material, which undergoes a series of enzymatic reactions to form 5-aminolevulinic acid .

Industrial Production Methods

Industrial production of 5-aminolevulinic acid often relies on microbial fermentation. This method utilizes genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is optimized to enhance yield and reduce production costs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-aminolevulinic acid include:

Uniqueness

5-aminolevulinic acid is unique due to its dual role as a precursor in both heme and chlorophyll biosynthesis. Its ability to act as a photosensitizer in photodynamic therapy also sets it apart from other similar compounds .

Properties

CAS No.

150490-88-3

Molecular Formula

C9H8N6O4

Molecular Weight

264.201

IUPAC Name

N/'-acetyl-5-azido-2-nitrobenzohydrazide

InChI

InChI=1S/C9H8N6O4/c1-5(16)11-13-9(17)7-4-6(12-14-10)2-3-8(7)15(18)19/h2-4H,1H3,(H,11,16)(H,13,17)

InChI Key

RBFICOQZFJTKBC-UHFFFAOYSA-N

SMILES

CC(=O)NNC(=O)C1=C(C=CC(=C1)N=[N+]=[N-])[N+](=O)[O-]

Synonyms

N-5-azido-2-nitrobenzoylaminoacetamidate

Origin of Product

United States

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